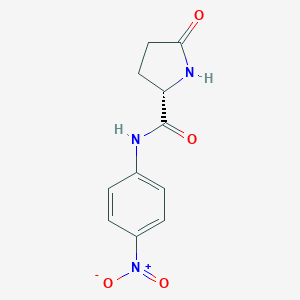

L-Pyroglutamic acid 4-nitroanilide

Descripción general

Descripción

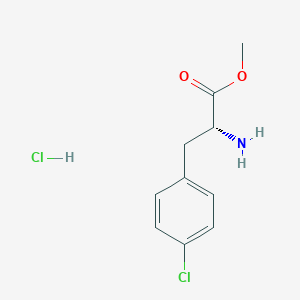

L-Pyroglutamic acid 4-nitroanilide is a substrate for pyrrolidonylpeptidase1. It has a molecular formula of C11H11N3O4 and a molecular weight of 249.221. It appears as a light yellow crystalline powder1.

Synthesis Analysis

A series of novel L-pyroglutamate containing 1,2,3-triazole ring substructures was synthesized and characterized by adopting an appropriate synthetic scheme2. The effect of different substituents on the triazole ring at the ortho-, meta - and para-positions of the benzene ring was evaluated for the inhibition of zoospore release activity against Phytophthora infestans2.

Molecular Structure Analysis

The molecular structure of L-Pyroglutamic acid 4-nitroanilide can be represented by the SMILES string C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)N+[O-]1.

Chemical Reactions Analysis

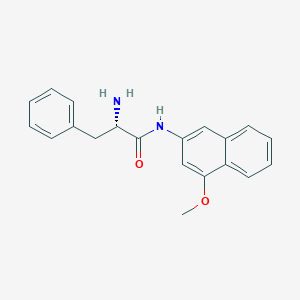

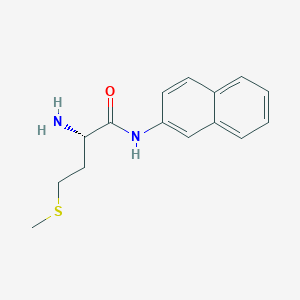

The activity of the compounds with naphthalene was more potent than those with phenyls, and the electron-withdrawing groups on the aromatic ring facilitated the inhibitory effects3.

Physical And Chemical Properties Analysis

L-Pyroglutamic acid 4-nitroanilide has a boiling point of 627.1 ºC, a melting point of 216-222 °C, and a density of 1.451 g/cm31.Aplicaciones Científicas De Investigación

Application 1: Substrate for Pyrrolidonyl Peptidase

- Scientific Field : Biochemistry

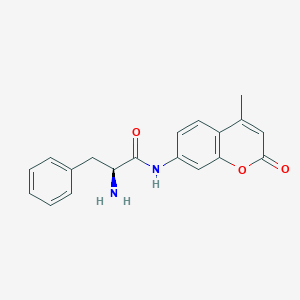

- Summary of Application : L-Pyroglutamyl derivatives of p-nitroaniline were synthesized as new sensitive substrates for pyrrolidonyl peptidase (pyrrolidonecarboxylyl peptidase) from Bacillus amyloliquefaciens .

- Methods of Application : The hydrolyses of these substrates could be followed by conventional colorimetric and fluorometric procedures . The values of Km were estimated to be 0.69 mm for anilide substrate and 0.33 mm for methylcoumarin substrate in the pyrrolidonyl peptidase reaction at pH 8.0 .

- Results or Outcomes : The methylcoumarin compound was about one thousand fold more sensitive than the anilide substrate . The assay of enzymatic activity is not only simplified but can also be made highly sensitive by the use of chromogenic and fluorogenic substrates .

Application 2: Antifungal Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : A series of novel L-pyroglutamate containing 1,2,3-triazole ring substructures was synthesized and characterized . These compounds showed potent antifungal activity .

- Methods of Application : The effect of different substituents on the triazole ring at the ortho-, meta - and para-positions of the benzene ring was evaluated for the inhibition of zoospore release activity against Phytophthora infestans .

- Results or Outcomes : Results indicated that some of the L-pyroglutamic acid derivatives possessed antifungal activity against Phytophthora infestans . Compounds with a phenyl or benzyl group on the triazole ring at the meta-position of the benzene ring showed potent antifungal activity .

Safety And Hazards

When handling L-Pyroglutamic acid 4-nitroanilide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye5. Personal protective equipment should be used, including chemical impermeable gloves5.

Direcciones Futuras

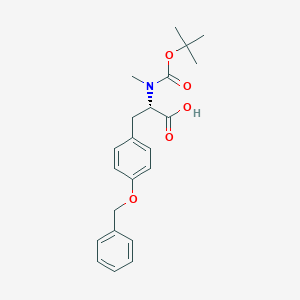

Botanical pesticides are one of the sources of third-generation pesticides, which have received much attention at home and abroad in recent years due to their degradable and pollution-free advantages in nature3. This article explored a concise approach toward synthesizing a series of novel L-pyroglutamic acid analogues from L-hydroxyproline3. Furthermore, bioassay studies of these sulfonyl ester derivatives against Pyricularia oryzae, Fusarium graminearum, Alternaria brassicae, Valsa mali, and Alternaria alternariae showed moderate antifungal activity3.

Propiedades

IUPAC Name |

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c15-10-6-5-9(13-10)11(16)12-7-1-3-8(4-2-7)14(17)18/h1-4,9H,5-6H2,(H,12,16)(H,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNBEWLBSCSJGV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985224 | |

| Record name | 5-Hydroxy-N-(4-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Pyroglutamic acid 4-nitroanilide | |

CAS RN |

66642-35-1 | |

| Record name | Pyroglutamine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066642351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-N-(4-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.